4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, leading to the formation of 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Subsequent catalytic hydrogenation of its O-Boc-protected derivative reduces the double bond and eliminates the hydroxy group, resulting in the intermediate 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This intermediate can be further modified to synthesize the fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .
Molecular Structure Analysis
The crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid (a related compound) reveals a triclinic arrangement with specific bond lengths and angles. The molecular formula is C12H7F3O2S . The crystallographic data include dimensions and angles, which contribute to its stability and reactivity .
Scientific Research Applications
Crystallography
The compound has been studied in the field of crystallography . The crystal structure of a similar compound, 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid, has been analyzed . This suggests that “4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol” could also be of interest in crystallographic studies.
Medicinal Chemistry
The compound could potentially be used in medicinal chemistry. Pyrrole, a similar molecule, is known to be a resourceful small molecule in key medicinal hetero-aromatics . It’s plausible that “4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol” could have similar applications.
Antimicrobial Activity
Thiophene derivatives, which include “4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol”, have been shown to possess antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
Thiophene derivatives have also been found to exhibit analgesic and anti-inflammatory activities . This could mean that “4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol” might be useful in the development of pain relief and anti-inflammatory drugs.
Antihypertensive Activity
Thiophene derivatives have been associated with antihypertensive activity . This suggests that “4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol” could potentially be used in the treatment of high blood pressure.
Antitumor Activity
Thiophene derivatives have shown antitumor activity . This indicates that “4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol” could be of interest in cancer research.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with sphingosine-1-phosphate (s1p) receptors .
Mode of Action
Related compounds have been shown to act as agonists for the s1p1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Pharmacokinetics
A study on a similar compound, a selective agonist for the s1p1 receptor, showed that more than 50% of the dose was excreted in bile in both rats and dogs .
Result of Action
Related compounds have been shown to reduce apoptosis in cell models and evoke pro-survival pathway responses by inducing activation of akt and erk .
properties
IUPAC Name |
4-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)7-13-14-8(16)15(7)6-4-2-1-3-5-6/h1-5H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNRDNFSIPBSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
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